2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile
Description
Properties
IUPAC Name |
2-methoxy-5-(oxiran-2-ylmethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-13-11-3-2-9(4-8(11)5-12)14-6-10-7-15-10/h2-4,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCDBRHUAUSZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2CO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile typically involves the reaction of 2-methoxy-5-hydroxybenzonitrile with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which then reacts with the hydroxyl group to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy and oxirane groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted benzonitrile derivatives.
Scientific Research Applications
Organic Synthesis
2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile serves as a valuable building block in organic synthesis. It can be transformed into more complex molecules through various reactions, including:
- Oxidation : The oxirane ring can be oxidized to form diols.
- Reduction : The nitrile group can be reduced to form amines.
- Substitution : The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles.
Biological Investigations
The compound has been explored for its potential biological activities, particularly due to the reactivity of the oxirane ring. It is being investigated as a biochemical probe for:
- Antioxidant Activity : A study assessed the antioxidant capacity of related compounds using the DPPH radical scavenging assay, revealing significant scavenging activity at varying concentrations (see Table 1).
| Concentration (mM) | DPPH Scavenging Activity (%) |
|---|---|
| 0.5 | 25 |
| 1 | 50 |
| 5 | 85 |
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation in vitro, suggesting that this compound may also possess anticancer properties.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for drug development. Its structural characteristics may facilitate the design of new therapeutic agents targeting various diseases, including cancer and oxidative stress-related conditions.
Case Study 1: Antioxidant Activity Assessment
A study conducted by Gosenca et al. evaluated the antioxidant capacity of oxime derivatives structurally related to this compound. The results indicated that higher concentrations significantly enhanced DPPH scavenging activity, demonstrating potential protective effects against oxidative stress.
Case Study 2: Anticancer Potential
Research into similar compounds indicates that structural features akin to those found in this compound may confer anticancer properties. Compounds featuring benzonitrile moieties have been linked to inhibition of cancer cell proliferation in vitro.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. The nitrile group can also participate in interactions with enzymes and receptors, influencing biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzonitriles with Varied 5-Position Substituents
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups increase electron withdrawal compared to the oxiran-2-ylmethoxy group, altering reactivity and binding affinity .
- Reactivity : The epoxide in the target compound enables covalent interactions absent in CF₃/OCF₃ derivatives, making it valuable for irreversible enzyme inhibition .
- Stereochemical Variants : Enantiomers like (R)- and (S)-2-(oxiran-2-ylmethoxy)benzonitrile (MW: 175.18) exhibit distinct biological activities due to chiral recognition in protein binding .
Analogous Compounds with Modified Methoxy Groups
Table 2: Methoxy-Substituted Derivatives
Key Findings :
- Amino vs. Methoxy: Replacement of the 2-methoxy group with an amino group (e.g., 2-amino-5-benzyloxy derivative) shifts the compound’s polarity and hydrogen-bonding capacity, impacting solubility and target engagement .
- Extended Conjugation : Derivatives like 4-(3-oxopropenyl)benzonitrile introduce conjugated systems, enhancing UV absorption and photostability .
Biological Activity
2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of an epoxide group (oxirane), which contributes to its reactivity and potential interactions with biological molecules. The nitrile group may also influence its biological profile by participating in various biochemical pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The epoxide ring can react with nucleophilic sites in biomolecules, leading to covalent modifications that may alter protein function or cellular signaling pathways.
- Biochemical Pathways : The compound has been shown to affect various biochemical pathways, particularly those involving enzyme interactions and receptor binding. For instance, its nitrile group may interact with specific enzymes or receptors, influencing metabolic processes .
- Self-Curing Properties : In the presence of catalysts such as 4-dimethylaminopyridine, this compound exhibits self-curing characteristics, making it useful in the development of flexible epoxy materials.
Antitumor Activity
Research indicates that compounds similar to this compound have demonstrated antitumor properties. For example, studies on related benzonitriles have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. The nitrile group can participate in interactions with active sites of enzymes, potentially leading to inhibition of their activity. This characteristic is particularly relevant in drug design where enzyme modulation is desired .
Study 1: Anticancer Activity
In a study aimed at evaluating the anticancer properties of benzonitrile derivatives, this compound was tested against several cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .
Study 2: Enzyme Interaction
Another investigation focused on the interaction between this compound and specific metabolic enzymes. The findings revealed that the compound could effectively inhibit enzyme activity, leading to altered metabolic profiles in treated cells. This supports its potential use in metabolic disease management .
Research Applications
The compound has several applications in scientific research:
- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules due to its reactive functional groups.
- Biological Studies : Its ability to modify biomolecules makes it a valuable tool for studying biological processes and mechanisms .
- Material Science : Its self-curing properties are exploited in developing advanced materials with specific mechanical properties.
Q & A
Q. What are the established synthetic routes for 2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile, and what critical reaction parameters influence yield?
Synthesis typically involves functionalizing 5-hydroxy-2-methoxybenzonitrile with an epoxide group. A two-step approach is common:
- Step 1 : Protect the hydroxyl group of 5-hydroxy-2-methoxybenzonitrile using methoxy or other protecting groups.
- Step 2 : Introduce the oxirane (epoxide) moiety via epoxidation of allyl ethers or nucleophilic substitution with epichlorohydrin derivatives. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) may also be employed .
Key Parameters : Catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., THF vs. DMF), and temperature (60–100°C) significantly affect regioselectivity and yield.
Q. How is the structural integrity of this compound validated post-synthesis?
Combined spectroscopic and crystallographic methods are used:
- X-ray Crystallography : Refinement via SHELXL (part of the SHELX suite) resolves bond lengths/angles, confirming the oxirane ring geometry .
- FTIR/Raman Spectroscopy : The CN stretching vibration (~2230 cm⁻¹) and epoxide C-O-C bands (~1250 cm⁻¹) are diagnostic. Deviations >5 cm⁻¹ indicate impurities or isomerization .
- NMR : ¹H NMR shows distinct methoxy (δ 3.8–4.0 ppm) and oxirane protons (δ 3.1–3.4 ppm).
Q. What are the stability considerations for handling and storing this compound?
The compound is moisture- and thermally sensitive due to the reactive oxirane group:
- Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar). Desiccants (e.g., molecular sieves) prevent hydrolysis .
- Decomposition Pathways : Hydrolysis of the epoxide to diols (in aqueous media) or ring-opening reactions with nucleophiles (e.g., amines) are common. Monitor via TLC or HPLC post-storage.
Q. Which analytical techniques are optimal for quantifying impurities in this compound?
- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) resolve polar degradation products (e.g., diols from epoxide hydrolysis).
- GC-FID : Detects volatile byproducts (e.g., residual solvents or allyl ether intermediates) .
- Elemental Analysis : Validates C/H/N ratios (±0.3% deviation) to confirm purity.
Q. How does the methoxy group influence the compound’s reactivity in cross-coupling reactions?
The methoxy group acts as an electron-donating substituent, directing electrophilic aromatic substitution to the para position. However, it may sterically hinder coupling reactions (e.g., Buchwald-Hartwig amination). Optimal conditions require:
- Catalyst Optimization : Bulky ligands (e.g., XPhos) mitigate steric effects.
- Temperature Control : Lower temps (50–70°C) reduce side reactions .
Advanced Research Questions
Q. What computational methods predict the adsorption behavior of this compound on metal surfaces?
Density Functional Theory (DFT) simulations reveal adsorption modes on Ag, Au, or Pd surfaces:
- Binding Sites : The nitrile group binds via σ-donation to metal d-orbitals, while the oxirane oxygen participates in weaker interactions.
- Surface Selectivity : Au surfaces favor planar adsorption, whereas Pd promotes vertical orientation due to stronger nitrile-Pd interactions .
Validation : Compare simulated binding energies with experimental XPS/STM data.
Q. How can contradictory data on reaction yields be resolved in scale-up studies?
Contradictions often arise from heat/mass transfer inefficiencies. Mitigation strategies include:
Q. What role does this compound play in chiral synthesis or drug intermediate preparation?
The oxirane group enables stereoselective ring-opening reactions:
Q. How do solvation effects impact the CN vibrational frequency in spectroscopic studies?
Hydrogen bonding with protic solvents (e.g., H₂O) redshifts the CN stretch (~20 cm⁻¹). In aprotic solvents (e.g., DMSO), the band remains sharp and unshifted. MD simulations model solvent-shell dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
